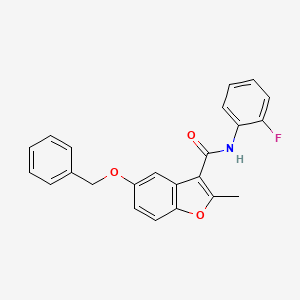
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide (5-BFMC) is an organic compound of the benzofuran class that has been studied for its potential applications in pharmaceuticals and biochemistry. 5-BFMC is a member of the benzofuran family of compounds, which is composed of a benzene ring, a furan ring, and a carboxamide group. 5-BFMC has been extensively studied due to its unique properties and potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in pharmaceuticals and biochemistry. It has been used in a variety of scientific research studies, including those related to drug discovery, drug metabolism, and drug delivery. This compound has also been studied for its potential to act as a selective inhibitor of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, this compound has been shown to inhibit the activity of other enzymes, such as the proteasome, which is involved in the degradation of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments include its low toxicity, its ability to inhibit the activity of certain enzymes, and its potential to act as a selective inhibitor of certain enzymes. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential to interfere with other compounds in the reaction mixture, and its potential to produce by-products that can interfere with the results of the experiment.
Direcciones Futuras
The potential future directions for research on 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide include further studies on its mechanism of action, its potential applications in drug discovery and development, its potential to act as a selective inhibitor of certain enzymes, and its potential to be used as an inhibitor of other enzymes involved in the metabolism of drugs. In addition, further studies could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential to be used as an inhibitor of other enzymes involved in the degradation of proteins.
Métodos De Síntesis
5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized through a number of different methods, including a Grignard reaction and a condensation reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of a carboxylic acid. The condensation reaction involves the condensation of a carboxylic acid with an aldehyde or ketone, followed by the addition of a Grignard reagent. Both of these methods have been used to synthesize this compound in the laboratory.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHYVNPZFPELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
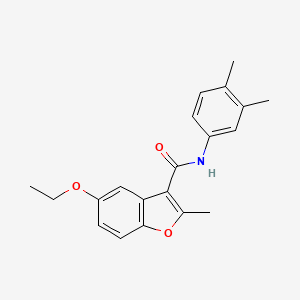
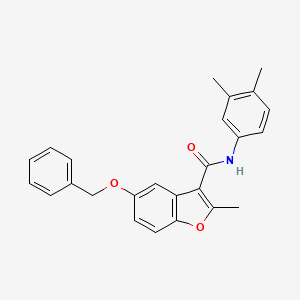
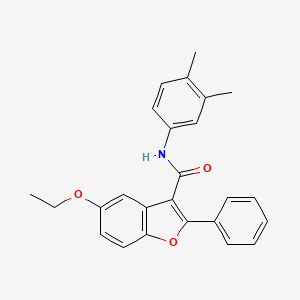

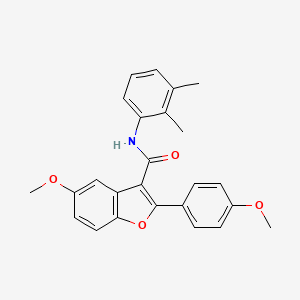

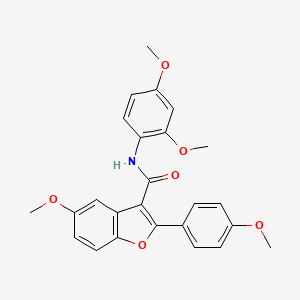
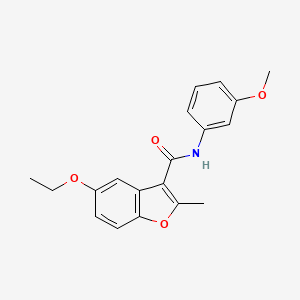
![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)
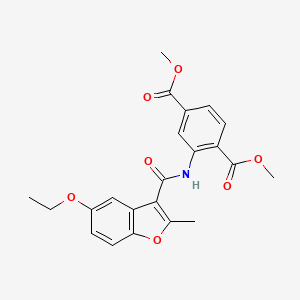
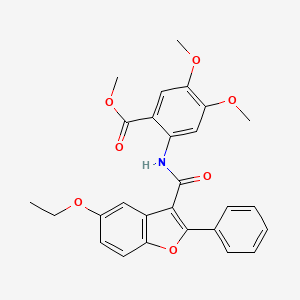
![5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B6545134.png)